Vaporization Temperature Comparison: Tungsten(V) Ethoxide vs. Tungsten(VI) Ethoxide in AACVD Processing
In aerosol-assisted chemical vapor deposition (AACVD) of WO₃ thin films, tungsten(V) ethoxide [W(OEt)₅] demonstrates a lower precursor vaporization temperature compared to tungsten(VI) ethoxide [W(OEt)₆] [1]. This temperature differential has practical implications for process design and equipment settings.
| Evidence Dimension | Precursor vaporization temperature for AACVD |
|---|---|
| Target Compound Data | 120°C |
| Comparator Or Baseline | Tungsten(VI) ethoxide [W(OEt)₆]: 130°C |
| Quantified Difference | 10°C lower vaporization temperature |
| Conditions | AACVD preparation of WO₃ thin films on soda-lime glass, quartz, Corning 7059 glass, and Si substrates at 100-350°C deposition temperatures |
Why This Matters
A 10°C lower vaporization temperature reduces thermal stress on the precursor delivery system and may enable deposition on more temperature-sensitive substrates.
- [1] MOCVD Precursor Encyclopedia. Tungsten (V) Alkoxides: Tungsten pentaethoxide [W(OEt)5]. Accessed 2026. View Source
